![molecular formula C15H16N2O2 B2610617 1-phenyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid CAS No. 97393-57-2](/img/structure/B2610617.png)

1-phenyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

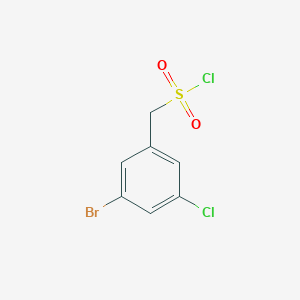

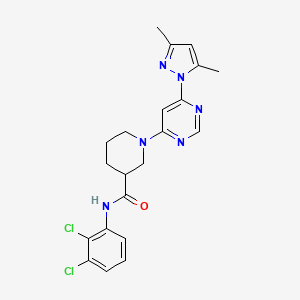

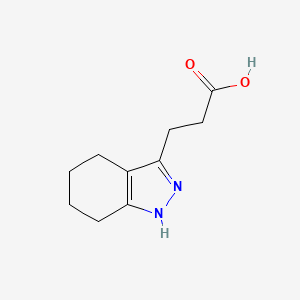

“1-phenyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C15H16N2O2 . It has a molecular weight of 256.3 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16N2O2/c18-15(19)14-12-9-5-2-6-10-13(12)17(16-14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 256.3 . It is a powder that is stored at room temperature . The melting point is between 166-168 degrees Celsius .

Scientific Research Applications

Synthesis and Derivatives

Synthesis of Pyrazole Derivatives : The pyrazole compound has been synthesized and utilized as a precursor for creating various derivatives. These derivatives are characterized using 1H-NMR, 13C-NMR, IR, Mass spectroscopy, and elemental analysis, indicating a wide range of applications in chemical research (Kasımoğulları et al., 2010).

Functionalization and Cyclization Reactions : The pyrazole compound has undergone functionalization and cyclization reactions, leading to the formation of various esters and amides. These reactions demonstrate the compound's versatility in organic synthesis (Akçamur et al., 1997).

Biological Activities

Antibacterial Screening : Certain derivatives of the pyrazole compound exhibited significant antibacterial properties, highlighting its potential in developing new antimicrobial agents (Maqbool et al., 2014).

Antimicrobial Agents Synthesis : Synthesis of triazole and thiadiazole derivatives incorporating the pyrazole moiety has shown marked inhibition of bacterial and fungal growth, suggesting its use in creating potent antimicrobial agents (Reddy et al., 2010).

Structural and Theoretical Investigations

Structural and Spectral Studies : The pyrazole compound has been subjected to experimental and theoretical studies, including single-crystal X-ray diffraction and density functional theory (DFT) calculations. These studies are crucial for understanding its molecular properties (Viveka et al., 2016).

Cyclization of Pyrrolidinocarboxamide Derivatives : Research on the cyclization of derivatives related to the pyrazole compound has provided insights into the synthesis of novel organic compounds (Massa et al., 1990).

Material Applications

Potential NLO Materials : N-substituted derivatives of the pyrazole compound have been identified as potential candidates for optical limiting applications, indicating its use in non-linear optical (NLO) material research (Chandrakantha et al., 2013).

Condensed Pyrazoles Synthesis : The compound has been used in cross-coupling reactions to synthesize condensed pyrazoles, relevant in materials science and organic electronics (Arbačiauskienė et al., 2011).

Safety and Hazards

properties

IUPAC Name |

1-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c18-15(19)14-12-9-5-2-6-10-13(12)17(16-14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUNZFGSRSSRLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)N(N=C2C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2610539.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2610545.png)

acetate](/img/structure/B2610547.png)

![4-(azepan-1-ylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2610548.png)

![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)